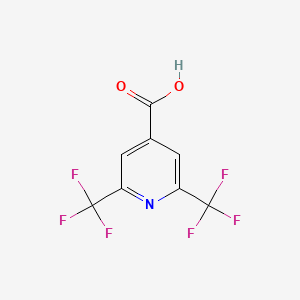

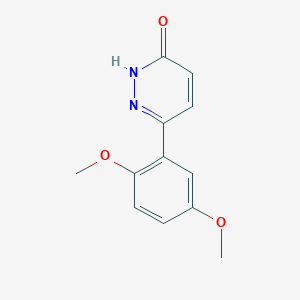

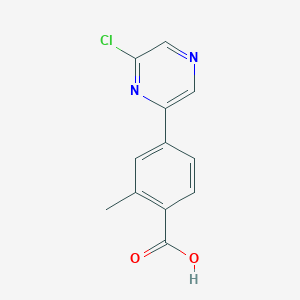

![molecular formula C11H9N5O3 B1387390 (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid CAS No. 1170113-92-4](/img/structure/B1387390.png)

(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid

Vue d'ensemble

Description

The compound “(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid” belongs to the class of nitrogen-containing heterocyclic compounds known as triazoles . Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo [4,3- a ]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The structural characteristics of both types of triazoles allow them to accommodate a broad range of substituents around the core structures .Chemical Reactions Analysis

The development of the piperazine-fused triazoles has presented challenges and opportunities . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Applications De Recherche Scientifique

- Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- They are also important in organocatalysis, agrochemicals, and materials science .

- For example, fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole are some of the antifungal activities of azole derivatives .

- Triazoles have an important application value in various fields, such as agrochemistry and material chemistry .

- Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Pharmaceutical Chemistry

Material Chemistry

Explosives

- The development of [1,2,4]triazolo [1,5- a ]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid and N -acetylated lysine .

- This class of compounds has shown potential in the development of new therapeutic agents .

- Some [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials have been synthesized effectively .

- These compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

- Some of these compounds have a significant potential as a heat-resistant explosive .

- Others are very sensitive but exhibit excellent calculated detonation performance, suggesting strong possibilities for applications as primary explosives .

- Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

- However, adverse events such as hepatotoxicity and hormonal problems lead to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Medicinal Chemistry

Energetic Materials

Therapeutic Applications

- Triazoles are used as building blocks in the synthesis of more complex chemical compounds .

- They can act as ligands for transition metals, which is useful in catalysis .

- Some triazole derivatives are used as agrochemicals due to their fungicidal properties .

- For example, triadimefon and propiconazole are used to control fungal diseases in crops .

- Triazoles can act as organocatalysts, substances that increase the rate of organic reactions .

- They are used in a variety of reactions, including cycloadditions, rearrangements, and condensation reactions .

- Some triazole derivatives have shown antiviral activity .

- For example, ribavirin is a triazole derivative used as an antiviral medication .

- Triazole derivatives have also been studied for their antitubercular activity .

- They inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .

Chemical Synthesis

Agrochemicals

Organocatalysis

Antiviral Agents

Antitubercular Agents

Antidepressant Agents

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3/c1-6-13-14-10-11(19)15(5-8(17)18)7-3-2-4-12-9(7)16(6)10/h2-4H,5H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLZPYOQJGPPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=CC=N3)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

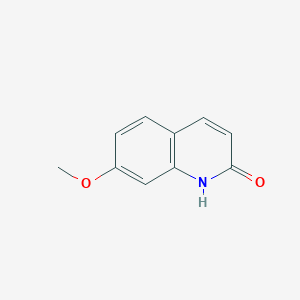

![3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387307.png)

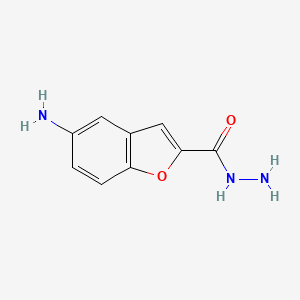

![4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387308.png)

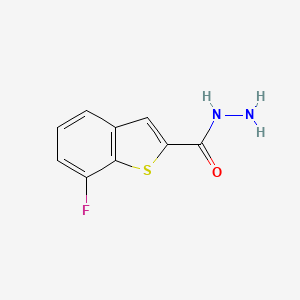

![3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387309.png)

![4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387310.png)

![[4-(Isopropylsulfonyl)phenyl]acetic acid](/img/structure/B1387322.png)